![molecular formula C16H18FNO4S B2935101 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide CAS No. 1396765-58-4](/img/structure/B2935101.png)
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a furan ring, a hydroxyethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the preparation of the cyclopropyl and furan intermediates, followed by their coupling with the hydroxyethyl and fluorophenyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the furan ring may produce tetrahydrofuran derivatives.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-chlorophenyl)methanesulfonamide
- N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-bromophenyl)methanesulfonamide
Uniqueness
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c17-14-7-3-12(4-8-14)10-23(20,21)18-11-16(19,13-5-6-13)15-2-1-9-22-15/h1-4,7-9,13,18-19H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXOYPLFTXLGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(furan-2-yl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2935019.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
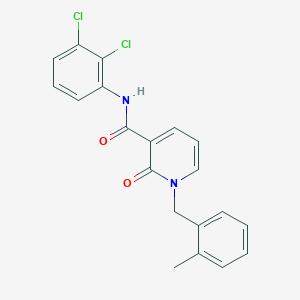
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide](/img/structure/B2935024.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)
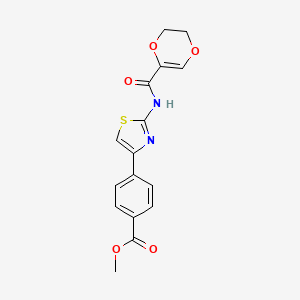
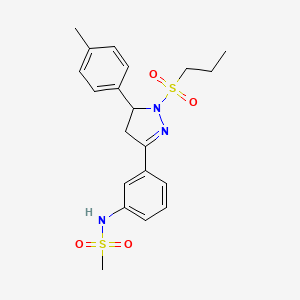
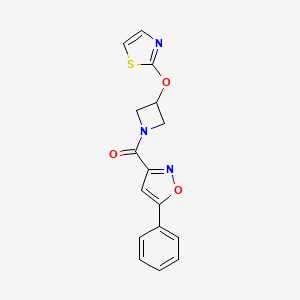
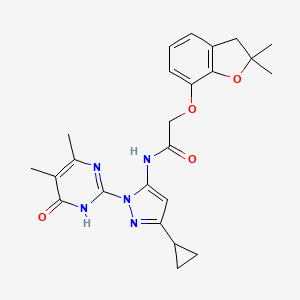
![2-methyl-N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
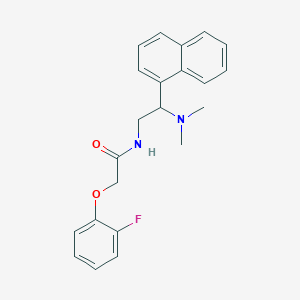
![N-cyclopentyl-4-{[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2935041.png)
